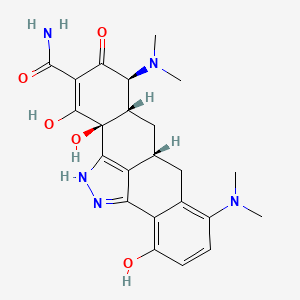
Pyrazolo Minocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo Minocycline is a compound that combines the structural features of pyrazole and minocycline Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while minocycline is a broad-spectrum tetracycline antibiotic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo Minocycline typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under mild conditions, using catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process . The reaction conditions can vary, but common solvents include acetic acid and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo Minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
Pyrazolo Minocycline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential new antibiotic and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of Pyrazolo Minocycline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of bacterial or cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: Used in the design of pharmaceutical compounds with various medicinal applications.
Pyrazolone Derivatives: Exhibiting antimicrobial and antioxidant activities.
Uniqueness
Pyrazolo Minocycline stands out due to its unique combination of pyrazole and minocycline structures, which endows it with both antimicrobial and anticancer properties. This dual activity makes it particularly valuable in the development of new therapeutic agents that can target multiple diseases simultaneously.
Eigenschaften
IUPAC Name |
(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBQPLHMTJPKQN-SNSZBMKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715767 |
Source


|
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182004-72-4 |
Source


|
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

